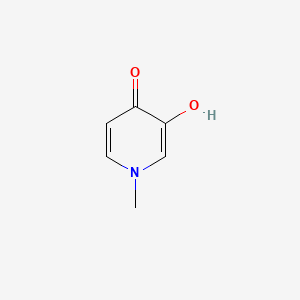

3-hydroxy-1-methylpyridin-4(1H)-one

Vue d'ensemble

Description

3-Hydroxy-1-methylpyridin-4(1H)-one is a chemical compound with the molecular formula C7H9NO2. It is known for its chelating properties, particularly its ability to bind with ferric ions (Fe(III)). This compound is often used in various scientific and industrial applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-methylpyridin-4(1H)-one typically involves the reaction of 3-hydroxy-4-pyridone with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, minimizing impurities and optimizing production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-1-methylpyridin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridone derivatives.

Reduction: Reduction reactions can yield different hydroxypyridine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyridones and hydroxypyridines, which can be further utilized in different chemical syntheses and applications .

Applications De Recherche Scientifique

3-Hydroxy-1-methylpyridin-4(1H)-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in studies involving metal ion chelation and its effects on biological systems.

Medicine: Investigated for its potential therapeutic uses, particularly in conditions involving iron overload.

Mécanisme D'action

The primary mechanism of action of 3-hydroxy-1-methylpyridin-4(1H)-one involves its ability to chelate metal ions, particularly ferric ions (Fe(III)). It forms stable complexes with these ions, which can then be excreted from the body. This chelation process is crucial in conditions such as transfusional iron overload and certain neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

Similar Compounds

Deferiprone: Another iron chelator with similar properties but different molecular structure.

3-Hydroxy-1,2-dimethyl-4(1H)-pyridone: A closely related compound with an additional methyl group.

Uniqueness

3-Hydroxy-1-methylpyridin-4(1H)-one is unique due to its specific binding affinity for ferric ions and its stability over a wide range of pH values. This makes it particularly effective in various applications where metal ion chelation is required .

Activité Biologique

3-Hydroxy-1-methylpyridin-4(1H)-one, also known as 3-hydroxypyridin-4-one, is a heterocyclic compound recognized for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of pyridine derivatives with hydroxylating agents. For instance, one study outlines a synthesis process that yields high purity and efficiency, utilizing maltol and amines as starting materials . The compound can also be synthesized in a single-step reaction using specific catalysts to optimize yield .

Antioxidant Properties

This compound exhibits significant antioxidant activity. Research indicates that compounds within the ortho-hydroxypyridine-4-one class demonstrate strong radical scavenging abilities, particularly against DPPH and hydrogen peroxide . These compounds are posited to mitigate oxidative stress, suggesting potential therapeutic applications in neuroprotection against conditions like Alzheimer's disease .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives against Pseudomonas aeruginosa , a notorious pathogen responsible for various drug-resistant infections. A specific hybrid of this compound showed promising biofilm inhibitory activity with an IC50 value of 10.59 μM, indicating its effectiveness in disrupting biofilm formation by inhibiting quorum sensing pathways . This mechanism enhances antibiotic susceptibility and reduces virulence factors in bacterial strains .

Chelating Properties

The chelating ability of this compound is another significant aspect of its biological profile. It has been shown to effectively bind to metal ions, particularly Fe(III), which is crucial in various therapeutic contexts, including the treatment of metal overload conditions . This chelation property is linked to its antioxidant capabilities, providing a dual function in therapeutic applications.

Case Studies and Research Findings

Mechanistic Insights

Mechanistic studies reveal that the antibacterial action of this compound hybrids involves the suppression of key virulence genes regulated by quorum sensing systems in Pseudomonas aeruginosa . By inhibiting the expression of genes like lasB and pqsA , these compounds significantly reduce the pathogenicity of this bacterium .

Propriétés

IUPAC Name |

3-hydroxy-1-methylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-7-3-2-5(8)6(9)4-7/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBOPJCIZALTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198758 | |

| Record name | 4(1H)-Pyridinone, 3-hydroxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50700-61-3 | |

| Record name | 4(1H)-Pyridinone, 3-hydroxy-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050700613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyridinone, 3-hydroxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-hydroxy-1-methylpyridin-4(1H)-one interact with metal ions?

A1: The research by Stünzi et al. [] investigated the metal-binding affinity of various compounds, including this compound, with biologically relevant metal ions like Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺. The study revealed that this compound, due to its hydroxypyridone moiety, demonstrates a preference for binding to these metal ions. This interaction likely occurs through the oxygen and nitrogen atoms present within the hydroxypyridone structure, forming stable complexes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.